molecular formula C14H19NO3 B14589803 Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- CAS No. 61564-10-1

Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-

Cat. No.: B14589803
CAS No.: 61564-10-1
M. Wt: 249.30 g/mol
InChI Key: YJJGXBFCMNCRPU-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- is an organic compound with the molecular formula C14H19NO4 It is a derivative of acetamide and is characterized by the presence of an acetyloxy group attached to a propyl chain, which is further connected to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- typically involves the acetylation of the corresponding amine precursor. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine to neutralize the generated acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in further biochemical reactions. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar acetyloxy group but differs in the position and nature of the substituents on the phenyl ring.

    N,N-Dimethylacetamide (DMA): A widely used solvent, DMA lacks the acetyloxy group and has different chemical properties.

Uniqueness

Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

61564-10-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(2-acetamido-4-methylphenyl)propan-2-yl acetate

InChI

InChI=1S/C14H19NO3/c1-9-5-6-13(8-10(2)18-12(4)17)14(7-9)15-11(3)16/h5-7,10H,8H2,1-4H3,(H,15,16)

InChI Key

YJJGXBFCMNCRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)OC(=O)C)NC(=O)C

Origin of Product

United States

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